Ac-met-nh2

Description

Significance of N-Terminal Acetylation in Eukaryotic Proteomes

N-terminal acetylation is the attachment of an acetyl group to the alpha-amino group of the first amino acid of a protein. creative-proteomics.com This modification is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). plos.orgnih.gov The process can occur either co-translationally, as the new protein is being synthesized on the ribosome, or post-translationally. nih.govnih.gov

This seemingly simple modification has profound effects on protein function and fate. nih.govresearchgate.net Key roles of N-terminal acetylation include:

Protein Stability: N-terminal acetylation can either protect proteins from degradation or mark them for destruction via the Ac/N-end rule pathway, a subset of the ubiquitin-proteasome system. nih.govnih.gov This dual role highlights the complexity of protein regulation. For instance, acetylation can shield proteins from being recognized by degradation machinery. azolifesciences.comuib.no Conversely, in some contexts, the acetylated N-terminus acts as a degradation signal (degron). nih.gov

Protein Folding and Complex Formation: The addition of an acetyl group can influence how a protein folds into its three-dimensional structure and its ability to interact with other proteins to form functional complexes. nih.govresearchgate.net

Subcellular Localization: N-terminal acetylation can act as a signal that directs a protein to its proper location within the cell, such as the Golgi apparatus. azolifesciences.com

The misregulation of N-terminal acetylation has been linked to a variety of human diseases, including cancer, neurodegenerative disorders, and developmental abnormalities. nih.govnih.gov

Methionine as an Initiator and Internal Residue in Protein Modification

Methionine holds a unique position in the world of proteins. It serves as the initiating amino acid in the synthesis of most eukaryotic proteins. nih.govontosight.ai However, this initiator methionine is often removed from the nascent polypeptide chain by enzymes called methionine aminopeptidases (MetAPs). nih.govcancer.gov The efficiency of this removal is influenced by the nature of the adjacent amino acid. nih.govacs.org

Whether the initiator methionine is retained or cleaved has significant implications for the subsequent N-terminal acetylation. If the methionine is removed, the newly exposed N-terminal residue can be acetylated by specific NATs. nih.gov If the methionine is retained, it can also be a substrate for acetylation by a different set of NATs. nih.govnih.gov

Beyond its role as an initiator, methionine residues within the protein chain (internal residues) are also important. The sulfur-containing side chain of methionine can be oxidized to methionine sulfoxide (B87167), a modification that can be reversed by methionine sulfoxide reductases. nih.govcreative-peptides.com This reversible oxidation allows methionine to function as a redox sensor and antioxidant, protecting cells from oxidative damage. nih.govmdpi.com Furthermore, the thioether group of methionine can participate in stabilizing interactions within protein structures. mdpi.comwikipedia.org

Overview of Acetyl-Methionine-Amide (Ac-Met-NH2) in Research Contexts

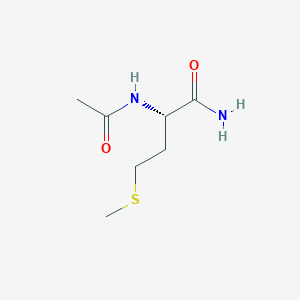

Acetyl-Methionine-Amide, often abbreviated as this compound, is a chemical compound that serves as a simple model for an N-terminally acetylated methionine residue at the beginning of a peptide chain. iaea.org Its structure consists of a methionine residue where the N-terminus is capped with an acetyl group and the C-terminus is an amide.

Due to its structural similarity to the N-terminus of certain proteins, this compound is a valuable tool in various research applications. chemimpex.com It is used in studies investigating the biochemical and biophysical properties of N-terminal acetylation and methionine chemistry. For example, it has been utilized in pulse radiolysis studies to understand the reaction pathways of radical-induced damage to methionine residues. iaea.orgiaea.org Additionally, it serves as a model compound in spectroscopic studies to investigate the strength and nature of hydrogen bonds involving the sulfur atom of methionine. researchgate.net The compound is also used in the development of chemical methods, such as the palladium-catalyzed dehydration of amides. nii.ac.jp

Table 1: Key Properties of Acetyl-L-methionine amide (this compound)

| Property | Value |

|---|---|

| Synonyms | Ac-L-Met-NH2 |

| CAS Number | 23361-37-7 |

| Molecular Formula | C7H14N2O2S |

| Molecular Weight | 190.27 g/mol |

| Appearance | White to off-white powder/solid |

| Melting Point | 146 - 151 °C |

Data sourced from Chem-Impex. chemimpex.com

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Biochemical Studies | Investigating amino acid metabolism and its role in protein synthesis and cellular function. chemimpex.com |

| Pharmaceutical Development | Exploring potential therapeutic effects, particularly in formulations targeting liver diseases and oxidative stress. chemimpex.com |

| Cosmetic Science | Investigating antioxidant properties for inclusion in skincare products. chemimpex.com |

| Radiolysis Studies | Characterizing the reaction of hydroxyl radicals with the thioether function of methionine. iaea.org |

| Spectroscopy | Providing spectroscopic evidence for the formation of NHbackbone···S hydrogen bonds. researchgate.net |

| Synthetic Chemistry | Used as a substrate in developing new chemical reactions, such as palladium-catalyzed dehydration. nii.ac.jp |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQATZBTQNYZFO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Investigations of Ac Met Nh2 and Analogues

Spectroscopic Characterization of Molecular Conformations

The conformational landscape of Ac-Met-NH2 and similar methionine-containing peptides is shaped by a delicate interplay of weak non-covalent interactions. Spectroscopic techniques, in concert with quantum chemical calculations, have proven invaluable in elucidating the preferred structures and dynamic behavior of these molecules in the gas phase and in solution.

Gas-Phase Infrared and Ultraviolet Spectroscopy

In the solvent-free environment of the gas phase, researchers can probe the intrinsic conformational preferences of peptides, free from the influence of a solvent. Gas-phase infrared (IR) and ultraviolet (UV) spectroscopy are powerful tools for this purpose. By analyzing the vibrational frequencies of the molecule, particularly in the NH stretch region, scientists can identify the presence and nature of intramolecular hydrogen bonds that stabilize specific conformations.

Studies on methionine-containing dipeptides, such as Ac-Phe-Met-NH2 and Ac-Met-Phe-NH2, have utilized vibrationally resolved IR NH stretch spectroscopy. researchgate.netnih.gov These investigations have provided direct spectroscopic evidence for the formation of NHbackbone···S hydrogen bonds. researchgate.netnih.gov These interactions, where the sulfur atom of the methionine side chain acts as a hydrogen bond acceptor for a backbone amide proton, are surprisingly strong and can effectively compete with the more conventional intrabackbone NH···O=C hydrogen bonds. researchgate.netnih.gov

Vibrational Power Spectra Analysis via Semiclassical Dynamics

To gain a deeper understanding of the vibrational dynamics and the underlying potential energy surface, researchers employ theoretical methods like semiclassical dynamics. These simulations can generate vibrational power spectra that can be compared with experimental data. aip.orgacs.org

The "on-the-fly" semiclassical initial value representation (SCIVR) method, particularly with the divide-and-conquer (DC SCIVR) implementation, has been used to calculate the vibrational power spectra of peptides like N-acetyl-L-phenylalaninyl-L-methionine amide (Ac-Phe-Met-NH2). aip.orgacs.org These simulations account for the anharmonicity of the potential energy surface and can reproduce the fundamental transition frequencies as well as overtones and combination bands. acs.org

For instance, in the study of Ac-Phe-Met-NH2, the MC-DC SCIVR simulations, using a Hessian approximation, were able to generate spectra that showed more detailed spectroscopic features than classical simulations. acs.org This approach allows for a more complete assignment of the experimental vibrational bands and provides insights into the coupling between different vibrational modes.

Nuclear Magnetic Resonance (NMR) Studies of Conformational Dynamics

While gas-phase studies reveal intrinsic properties, nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of peptides in solution. copernicus.org NMR signal line shapes provide information about the rates of exchange between different conformations. copernicus.org Sharp signals may indicate a single dominant conformation or rapid exchange between multiple conformers, while broadened signals suggest intermediate exchange rates on the NMR timescale. copernicus.org

For methionine-containing peptides, the chemical shifts of the ε-CH3 protons of the methionine residue can be a useful probe. nih.gov The presence of multiple signals can indicate the existence of different conformational isomers, such as those arising from cis-trans isomerization of amide bonds. chemrxiv.org

Furthermore, NMR can be used to study the binding of these peptides to other molecules. For example, the binding of methionine-terminated peptides to cucurbit acs.orguril has been investigated using 1H NMR spectroscopy, which helped to elucidate the sequence determinants for high-affinity binding. nih.gov The integration of NMR data with computational methods, such as molecular dynamics simulations, can provide a comprehensive picture of the conformational landscape and dynamics of these peptides in a solution environment. osti.gov

Hydrogen Bonding Networks in Methionine-Containing Peptides

The side chain of methionine, with its thioether group, plays a significant role in determining the local structure of peptides through the formation of specific hydrogen bonds.

Analysis of NHbackbone···S Hydrogen Bonds

A key interaction that has been identified in methionine-containing peptides is the hydrogen bond between a backbone amide N-H group and the sulfur atom of the methionine side chain (NHbackbone···S). researchgate.netnih.gov Gas-phase spectroscopic studies have been instrumental in characterizing the strength of these interactions. researchgate.netnih.govresearchgate.net The observed redshift in the N-H stretching frequency in the IR spectra of these peptides provides a direct measure of the hydrogen bond strength. researchgate.net

These studies have revealed that NHbackbone···S hydrogen bonds can be surprisingly strong, with strengths comparable to conventional N-H···O=C hydrogen bonds. researchgate.netnih.govresearchgate.net This finding is significant because the electronegativity of sulfur is less than that of oxygen. researchgate.net The strength of these bonds is attributed to factors beyond simple electrostatics, including dispersion interactions. rsc.org

The formation of these hydrogen bonds can involve the amide proton of the same residue (intramolecular C5 or C6 interactions) or a neighboring residue (inter-residue C7 interactions). researchgate.net

Influence of Sulfur Atom on Local Folding and Stabilization

The ability of the methionine sulfur atom to act as a hydrogen bond acceptor has a profound influence on the local folding of the peptide backbone. researchgate.netnih.gov The formation of an NHbackbone···S hydrogen bond can lead to a local folding of the methionine side chain, which in turn stabilizes specific backbone conformations. researchgate.netnih.govrsc.org

This local folding can stabilize extended backbone structures. rsc.org For instance, in some peptide models, the formation of an NH···S hydrogen bond, in conjunction with an intra-residue N-H···O=C interaction, stabilizes an extended backbone conformation. rsc.org

Role of Non-Covalent Interactions in Peptide Architecture

Investigations of C5 Hydrogen Bonds

A specific type of intramolecular hydrogen bond, the C5 hydrogen bond, involves the amide proton and the carbonyl oxygen of the same amino acid residue. nih.gov This interaction forms a five-membered ring and is instrumental in stabilizing extended backbone conformations. mdpi.comrsc.org Though historically considered weak, recent studies have highlighted their significant cumulative impact on protein stability. nih.gov

Investigations into methionine-containing dipeptides, such as Ac-Met-Phe-NH2, have provided spectroscopic and computational evidence for conformations stabilized by C5 hydrogen bonds. mdpi.comresearchgate.net Gas-phase studies combining infrared (IR) and ultraviolet (UV) spectroscopy with quantum chemistry calculations are powerful tools for identifying and characterizing these interactions. acs.orgresearchgate.net For instance, in studies of Ac-Met-Phe-NH2, a semi-extended structure featuring a C5 hydrogen bond in the acetylated N-terminal residue (the 'Ac' group) alongside other interactions was identified. mdpi.com The presence of a C5 H-bond often occurs in synergy with other conventional hydrogen bonds, cooperatively stabilizing the peptide's extended structure. acs.org

Research on related dipeptides has shown that the interplay between different types of hydrogen bonds, including C5, C7 (forming a γ-turn), and C10 (forming a β-turn), governs the conformational preferences of the peptide backbone. mdpi.comresearchgate.net The sulfur atom in the methionine side chain can also compete with backbone carbonyls as a hydrogen bond acceptor, influencing which conformations are most stable. researchgate.nethbni.ac.in Spectroscopic evidence from studies on Ac-Phe-Met-NH2 and Ac-Met-Phe-NH2 reveals that NH-S hydrogen bonds can be strong enough to rival conventional NH···O=C bonds, thereby playing a crucial role in the local folding of the peptide chain. researchgate.net

Table 1: Summary of Investigated Hydrogen Bonds in Methionine-Containing Peptide Analogues

| Peptide Analogue | Observed H-Bond Type | Method of Investigation | Key Finding | Reference(s) |

| Ac-Met-Phe-NH₂ | C5, C7δ, C10 | IR/UV Spectroscopy, Quantum Chemistry | Identified a semi-extended 5-7δ-7 structure and a folded β-turn. mdpi.com | mdpi.com |

| Ac-Phe-Met-NH₂ | NH···S | IR/UV Spectroscopy, Quantum Chemistry | NH···S bonds are strong, challenging classical intrabackbone H-bonds. researchgate.net | researchgate.net |

| General Dipeptides | C5 | Spectroscopy, Quantum Chemistry | C5 H-bonds stabilize extended conformations, often with other H-bonds. acs.org | acs.org |

| Cys-containing peptides | C5γ, S-H···O=C | Gas-phase Spectroscopy | Short-range C5γ intra-residue N-H⋯S bonds stabilize γ-turns. researchgate.net | researchgate.net |

Methionine-Aromatic Motifs and Their Energetic Contributions

The interaction between the sulfur-containing side chain of methionine and the aromatic rings of residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) is a significant non-covalent force in peptide and protein stabilization. nih.govresearchgate.net This methionine-aromatic motif is remarkably prevalent, found in approximately one-third of all known protein structures. nih.govnih.govresearchgate.net The interaction is characterized by the close proximity of the methionine thioether group to the π-electron system of the aromatic ring. nih.gov

Energetically, the methionine-aromatic interaction provides a stabilization energy that is significantly greater than a typical hydrophobic interaction. nih.govnih.gov Quantum mechanical calculations and molecular dynamics simulations have quantified this additional stability. Compared to a purely hydrophobic interaction with a residue like norleucine or an analogous alkane, the Met-aromatic motif contributes an extra 1.0 to 1.5 kcal/mol of stabilization energy. nih.govnih.govresearchgate.net The total interaction energy for these motifs can range from approximately -2 to -6 kcal/mol in the gas phase, depending on the specific aromatic partner and the geometry of the complex. nih.govresearchgate.net This favorable energy arises from a combination of dispersion forces and weak dipole-dipole interactions. nih.govnih.gov

Studies using model systems have dissected the energetic contributions. For example, quantum calculations on complexes between dimethyl sulfide (B99878) (DMS, a model for the methionine side chain) and benzene (B151609) (a model for phenylalanine) have been used to compute potential energy curves. nih.gov These studies confirm that the interaction is stronger than that of an analogous alkane (propane) with benzene, highlighting the special role of the sulfur atom. nih.gov The driving force for the interaction in various contexts can have significant hydrophobic character, as demonstrated in studies comparing methionine's interaction with phenylalanine versus the non-aromatic cyclohexylalanine. unc.edu The stability and prevalence of this motif underscore its importance in dictating peptide conformation and in the molecular recognition processes at protein-protein interfaces. nih.govscispace.com

Table 2: Calculated Energetic Contributions of Methionine-Aromatic Motifs

| Interacting Pair (Model) | Interaction Energy (kcal/mol) | Computational Method | Key Insight | Reference(s) |

| Met-Aromatic (General) | 1.0–1.5 (additional stabilization) | Quantum Calculations, MD Simulations | Provides significant stabilization beyond simple hydrophobic interactions. nih.govnih.gov | nih.govnih.govresearchgate.net |

| Met (Me₂S) - Phe (Benzene) | -3.4 to -11.9 (gas phase, oxidized/non-oxidized Met) | MP2(full)/6-311++G(d,p) | Gas-phase stability is high; oxidation of Met can increase it further. rsc.org | rsc.org |

| Met (Me₂S) - Trp (Indole) | ~ -5.0 (gas phase) | MP2(full)/6-311++G(d,p) | S-aromatic motifs are important noncovalent forces for protein stability. researchgate.net | researchgate.net |

| Met-Aromatic (in β-hairpin) | -0.3 to -0.5 | Double-mutant cycle, Thermal Denaturation | Interaction appears to be driven primarily by hydrophobic forces in this context. unc.edu | unc.edu |

| Met-Aromatic Cluster | -7.49 (3-bridge cluster) | Coupled-Cluster (CCSD) Calculations | A complex network of orbital interactions contributes to the stability of clustered motifs. mdpi.com | mdpi.com |

Computational Modeling and Simulation Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for obtaining detailed electronic structure information and accurately predicting molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the conformational landscape of molecules, including peptides. DFT calculations can predict the relative energies and geometries of different conformers by approximating the electronic structure based on electron density. Studies on related methionine-containing peptides, such as Ac-Phe-Met-NH₂, have utilized DFT-D (DFT with dispersion correction) quantum chemistry to assign observed conformations based on spectroscopic data zhanggroup.org. The conformational preferences in such peptides are significantly influenced by intramolecular interactions, including hydrogen bonds. DFT has been successfully employed in conformational analysis of various organic compounds and peptides, demonstrating its capability to predict stable conformers and their associated properties like dipole moments and hydrogen bonding patterns. Comparing theoretical IR spectra obtained from DFT calculations with experimental spectra is a common approach for validating conformational assignments binasss.sa.cr.

Ab-Initio Molecular Dynamics (AIMD) combines quantum chemical calculations with molecular dynamics simulations, allowing for the study of molecular dynamics where the forces are computed on-the-fly from electronic structure calculations. This approach is particularly valuable for calculating vibrational spectra, as it inherently includes anharmonic effects and temperature influences, which are often not captured by static harmonic frequency calculations. While computationally demanding, AIMD can provide highly accurate vibrational spectra umich.edu. For systems like Ac-Met-NH₂, AIMD can be used to simulate the molecular motion and compute the time correlation function of the dipole moment, the Fourier transform of which yields the infrared spectrum. Studies comparing AIMD with classical force field molecular dynamics for calculating vibrational spectra of peptides, such as Ac-Phe-Met-NH₂, highlight the accuracy of AIMD, although at a higher computational cost umich.edu. AIMD is a promising alternative to normal-mode analysis for including anharmonicities, temperature, and solvent effects in vibrational spectra calculations.

Classical Molecular Dynamics (MD) Simulations

Classical Molecular Dynamics (MD) simulations utilize empirical force fields to describe the interactions between atoms, offering a computationally efficient way to explore the dynamic behavior of larger molecular systems over longer timescales compared to AIMD.

The accuracy of classical MD simulations critically depends on the quality of the force field used citeab.com. Force fields provide a set of parameters describing the potential energy of a system as a function of atomic positions. For peptides like Ac-Met-NH₂, standard protein force fields (e.g., Amber, CHARMM) can be used, but specific parameterization or validation may be necessary, especially for terminal groups (acetyl and amide) or the methionine side chain's unique sulfur atom. Force field development often involves fitting parameters to experimental data or results from high-level quantum chemical calculations. Validation involves comparing simulation results (e.g., structural properties, dynamics) with experimental data or more accurate theoretical calculations. Studies on related peptides, including those with capped termini or modified amino acids, have involved developing and validating force fields for accurate MD simulations. The evolution of force fields, such as the Amber force field, demonstrates the ongoing effort to improve accuracy in modeling peptide and protein systems citeab.com.

Classical MD simulations are powerful tools for exploring the conformational space of molecules and analyzing the stability of different conformers. By simulating the system's trajectory over time, MD can sample various accessible conformations and provide information about their relative populations and interconversion rates. For Ac-Met-NH₂, MD simulations can reveal the flexibility of the peptide backbone and the methionine side chain, identifying preferred conformations and the transitions between them. Techniques like replica exchange molecular dynamics (REMD) can enhance conformational sampling, particularly for overcoming energy barriers between different conformational basins citeab.com. Conformational stability can be assessed by analyzing the persistence of specific structures during simulations and by calculating free energy differences between conformers. Studies on peptides have used MD simulations to investigate the stability of different secondary structures and the impact of amino acid modifications on conformational preferences.

Machine Learning Applications in Computational Chemistry

Machine learning (ML) is increasingly integrated into computational chemistry to enhance the speed, accuracy, and scope of molecular simulations and predictions nih.govnih.gov. By learning from large datasets of molecular properties and behaviors, ML models can provide efficient approximations or predictions for new or complex systems, often reducing the computational cost significantly compared to traditional methods nih.gov. This integration allows researchers to explore chemical space more broadly and accelerate the discovery and characterization of molecules nih.gov. The applications of ML in computational chemistry span various areas, including the prediction of molecular properties, simulation of molecular dynamics, and the identification of relationships between structure and activity.

Unsupervised Learning for Hessian Matrix Evaluations

The Hessian matrix, which contains the second derivatives of the potential energy with respect to atomic positions, is a fundamental component in many computational chemistry tasks, such as geometry optimizations, vibrational analysis, and molecular dynamics simulations. Calculating the exact Hessian matrix can be computationally demanding, especially for larger molecular systems. Unsupervised machine learning methods offer a way to approximate the Hessian matrix efficiently during molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational technique in chemistry and biology that aims to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their biological activity or other properties. The core idea is that the activity of a compound is a function of its molecular structure. By quantifying molecular features using descriptors (e.g., electronic, steric, topological properties) and correlating them with observed activities using statistical or machine learning methods, QSAR models can be built to predict the properties of new, untested compounds.

QSAR modeling typically involves defining a dataset of compounds with known activities, calculating molecular descriptors for these compounds, selecting relevant descriptors, building a statistical or machine learning model that relates the descriptors to the activity, and validating the model. Various machine learning algorithms, including regression and classification techniques, can be employed in QSAR model development.

While QSAR is a powerful tool in drug discovery and chemical property prediction, no specific published QSAR studies focusing solely on Ac-met-nh2 were found in the conducted searches. The applicability of QSAR to this compound would depend on the availability of a dataset of this compound derivatives or related compounds with measured biological activities or relevant properties. If such data were available, QSAR modeling could potentially be used to explore how structural modifications to this compound might influence its activity or properties and to predict the activity of potential new analogs.

Biochemical and Enzymatic Interactions

N-Terminal Acetylation (Nt-Acetylation) Pathways and Enzymes

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting an estimated 80% of human proteins. creative-proteomics.compnas.org This process involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid of a polypeptide. creative-proteomics.comnih.gov This modification is largely irreversible and occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome. creative-proteomics.comresearchgate.net The addition of the acetyl group neutralizes the positive charge of the N-terminus at physiological pH, altering the protein's electrostatic properties, which can have profound effects on its structure and function. creative-proteomics.comnih.gov

The fate of a protein's N-terminus is determined by a sequence of events. Proteins are synthesized with an initiator methionine (iMet). researchgate.net This iMet can either be removed by methionine aminopeptidases (MetAPs) or remain as the first amino acid. researchgate.netnih.gov If the iMet is retained, it can be acetylated by specific N-terminal acetyltransferases (NATs). researchgate.net

Substrate Specificities of N-Terminal Acetyltransferases (NATs)

The decision to acetylate a protein's N-terminus is governed by the substrate specificity of the NAT enzymes. researchgate.net Several NATs have been identified, each recognizing specific N-terminal sequences. For proteins where the initiator methionine (iMet) is retained, several NATs are responsible for acetylation, with their specificity determined by the second amino acid in the sequence.

NatB is a major NAT that targets protein N-termini where methionine is followed by an acidic or amide residue, such as glutamate (B1630785) (Glu), aspartate (Asp), asparagine (Asn), or glutamine (Gln). pnas.org It is estimated to acetylate around 18% of all human proteins. pnas.org Similarly, NatC, NatE, and NatF exhibit overlapping specificities, primarily targeting methionine followed by hydrophobic residues. researchgate.net For instance, NatC targets Met-Ile- and Met-Leu- termini, while human Naa50 (the catalytic subunit of NatE) and Naa60 (NatF) can acetylate N-termini starting with Met-Lys, Met-Val, Met-Ala, and other hydrophobic residues. nih.govnih.gov

| N-Terminal Acetyltransferase (NAT) | Substrate N-Terminal Sequence (iMet Retained) | Reference |

|---|---|---|

| NatB | Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln- | pnas.org |

| NatC | Met-Ile-, Met-Leu- | nih.gov |

| NatE (hNaa50) | Met-Lys-, Met-Val-, Met-Ala-, Met-Tyr-, Met-Phe-, Met-Leu-, Met-Ser-, Met-Thr- | nih.gov |

| NatF (hNaa60) | Met-Lys-, Met-Val-, Met-Ala-, Met-Tyr-, Met-Phe-, Met-Leu- | nih.gov |

Regulation by Methionine Aminopeptidases (MetAPs)

The N-terminal processing of a protein is often a competition between MetAPs and NATs. MetAPs are metalloproteases that catalyze the removal of the initiator methionine (N-terminal methionine excision, NME). researchgate.netnih.gov This process is crucial for the maturation, localization, and degradation of many proteins. researchgate.net

The activity of MetAPs is highly dependent on the nature of the second amino acid residue (the penultimate residue). Methionine cleavage primarily occurs if the second residue is small and uncharged, such as Glycine, Alanine (B10760859), Valine, Serine, Cysteine, Proline, or Threonine. researchgate.net If the second residue is large or charged, MetAPs are generally unable to cleave the iMet, leaving it exposed for potential acetylation by NATs. researchgate.net

This creates a kinetic competition at the ribosome exit tunnel: if the N-terminal sequence is a substrate for both a MetAP and a NAT, the relative levels and activities of these enzymes will determine the final state of the protein's N-terminus. nih.govnih.gov For example, if a protein has an N-terminus of Met-Ser, the iMet is susceptible to removal by MetAP. However, it is also a substrate for acetylation by Naa50. nih.gov Therefore, Naa50-mediated acetylation can act to retain the iMet on proteins that would otherwise have it removed, and the fraction of proteins that retain the acetylated iMet depends on the balance between MetAP and NAT activity. nih.gov

Role of Acetylation in Protein Folding and Localization

N-terminal acetylation has a significant impact on various protein properties, including folding, stability, and subcellular localization. nih.gov By neutralizing the N-terminal positive charge, acetylation alters the electrostatic surface of the protein, which can influence its conformation and interactions. creative-proteomics.com In some proteins, the acetyl group acts as a seed to promote proper folding. nih.gov

Nt-acetylation is also a key factor in directing proteins to specific cellular compartments. nih.gov One mechanism involves mediating the interaction with integral membrane proteins. For instance, the peripheral Golgi protein Arl3 is anchored to the membrane through its interaction with Sys1, a process dependent on Nt-acetylation. nih.gov Another mechanism involves direct interaction with membranes. The Nt-acetylation of alpha-synuclein, a protein implicated in Parkinson's disease, stabilizes its N-terminal α-helix and enhances its affinity for charged vesicles. nih.govresearchgate.net Furthermore, Nt-acetylation can prevent the post-translational translocation of proteins into organelles like the endoplasmic reticulum, effectively ensuring their retention in the cytosol. nih.gov

Post-Translational Modifications Involving Methionine Residues

Beyond N-terminal modification, the methionine residue itself, particularly its sulfur-containing side chain, is a target for post-translational modifications, most notably oxidation.

One-Electron Oxidation of Methionine and Sulfur Radical Cation Formation

The thioether group in the methionine side chain is highly susceptible to oxidation by reactive oxygen species (ROS). iris-biotech.demdpi.com The initial step in this process is a one-electron oxidation, which results in the formation of a highly reactive sulfur radical cation (>S•+). mdpi.com This process can be initiated by one-electron oxidants such as the hydroxyl radical (•OH). mdpi.com

The formation of this radical cation is the first step in a cascade of reactions that can lead to protein modification. mdpi.com The stability and fate of the sulfur radical cation are influenced by its molecular environment. Neighboring chemical groups within the peptide, such as a free amine or carboxyl group, can interact with the radical cation "through space," forming a three-electron-bonded species that stabilizes the radical. mdpi.com This interaction is a critical factor controlling the subsequent reaction pathways, which can include decarboxylation and the formation of α-carbon radicals, fundamentally changing the redox properties of the system. mdpi.com

Further oxidation leads to the formation of methionine sulfoxide (B87167) (MetO), which adds 16 Da to the mass of the residue. iris-biotech.deresearchgate.net This oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomers, S-MetO and R-MetO. iris-biotech.de A second oxidation step can convert methionine sulfoxide to methionine sulfone (MetO2), which is generally considered an irreversible modification in biological systems. iris-biotech.denih.gov

Functional Implications of Methionine Oxidation in Peptides

The oxidation of methionine residues can have diverse and significant functional consequences for peptides and proteins. chromatographyonline.com This modification can lead to a loss or gain of function, alter protein stability, and affect protein-protein interactions. nih.gov

Methionine oxidation generally reduces the hydrophobicity of the peptide. researchgate.net This change in physical properties can disrupt protein structure and lead to aggregation or a loss of biological function. iris-biotech.dechromatographyonline.com For example, in monoclonal antibodies, oxidation of conserved methionine residues in the Fc region can decrease thermal stability and interfere with binding to important receptors like FcRn, potentially reducing the antibody's circulation half-life. acs.org

Conversely, methionine oxidation can also strengthen specific molecular interactions. Research has shown that the oxidation of methionine to methionine sulfoxide can increase the strength of its interaction with aromatic residues (like phenylalanine, tyrosine, or tryptophan) by 0.5–0.6 kcal/mol. nih.gov This enhanced interaction has the potential to alter a protein's native conformation and function. nih.gov In some cases, methionine oxidation acts as a regulatory switch. The process is reversible in vivo by a family of enzymes called methionine sulfoxide reductases (Msr), suggesting that the cycle of oxidation and reduction is a mechanism for regulating protein activity. iris-biotech.denih.gov

| Effect | Description | Reference |

|---|---|---|

| Altered Protein Activity | Can lead to either loss of function (e.g., lower potency) or gain of function. | chromatographyonline.comnih.gov |

| Increased Aggregation | Changes in hydrophobicity and structure can make proteins more susceptible to aggregation. | chromatographyonline.com |

| Altered Immunogenicity | Oxidized proteins can potentially be recognized as foreign by the immune system. | chromatographyonline.com |

| Modified Protein Interactions | Can disrupt existing interactions (e.g., antibody-receptor binding) or strengthen others (e.g., Met-aromatic interactions). | nih.govacs.org |

| Decreased Thermal Stability | Oxidation can destabilize the protein structure, making it more sensitive to heat. | acs.org |

Interactions with Proteolytic Enzymes

Angiotensin-converting enzyme (ACE) is a zinc metalloprotease that plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.comnih.gov It functions primarily as a dipeptidyl-carboxypeptidase, cleaving dipeptides from the C-terminus of various peptide substrates. mdpi.comebi.ac.uk The enzyme possesses two catalytic domains, the N- and C-domains, which exhibit different substrate specificities. nih.govnih.gov For instance, the C-domain is more efficient at hydrolyzing Angiotensin I, while the N-domain preferentially cleaves the hematopoietic stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP). nih.gov

ACE's substrate scope is not limited to the RAS; it also acts on other bioactive peptides, including the degradation of the vasodilator bradykinin. nih.gov The specificity of ACE is influenced by the amino acid sequence of the substrate, particularly the C-terminal residues. mdpi.comfrontiersin.org While ACE is known to process N-acetylated peptides like Ac-SDKP, specific kinetic data regarding the hydrolysis of N-Acetyl-L-methioninamide (Ac-Met-NH2) by ACE is not extensively documented in the scientific literature. The catalytic efficiency of ACE for various angiotensin peptides has been well-characterized, providing a framework for understanding its function (Table 1).

Table 1: Kinetic Parameters of Angiotensin Peptide Hydrolysis by ACE and Related Enzymes This table provides comparative data on the catalytic efficiency (kcat/Km) of Angiotensin-Converting Enzyme (ACE), its homolog ACE2, and Neprilysin (NEP) for various angiotensin peptides. The data is compiled from studies on human enzymes.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Angiotensin I | FL-ACE | 10.1 | 1.8 | 1.8 x 10⁵ | nih.gov |

| Angiotensin I | ACE2 | 29.9 | 1.0 | 3.3 x 10⁴ | nih.gov |

| Angiotensin II | ACE2 | 1.6 | 3.5 | 2.2 x 10⁶ | nih.gov |

| Ang (1-7) | FL-ACE | 2.5 | 0.8 | 3.2 x 10⁵ | nih.gov |

The catabolism of N-terminally acetylated proteins and peptides involves a class of enzymes known as acylpeptide hydrolases (APH), also referred to as acylamino-acid-releasing enzymes (AARE). uniprot.orggenecards.org These enzymes catalyze the hydrolysis of the N-terminal peptide bond of an N-acetylated peptide, releasing an N-acetylated amino acid and a peptide with a free N-terminus. uniprot.orggenecards.org This enzymatic activity is a crucial step in the degradation pathway of the majority of eukaryotic proteins, over 80% of which are N-terminally acetylated. nih.govnorthwestern.edu

Acylpeptide hydrolase exhibits substrate specificity, preferentially cleaving N-acetylated alanine, methionine, and serine residues from the N-terminus of peptides. uniprot.orggenecards.orgmybiosource.com The enzyme's preference for Ac-Met makes it particularly relevant to the metabolism of peptides like this compound. mybiosource.com Studies have shown that the enzyme's activity is influenced by the properties of the peptide substrate, with negative charges and aromatic residues in specific positions enhancing catalytic efficiency. nih.gov Following the action of APH, the resulting N-acetylated amino acid is further broken down by an aminoacylase, which removes the acetyl group to yield a free amino acid that can be reused in protein synthesis.

Modulation of Cellular Processes through Acetylation

N-terminal acetylation, a common modification of eukaryotic proteins, can serve as more than just a protective cap. creative-proteomics.com Research has revealed that an N-acetylated methionine (Ac-Met) residue at the N-terminus of a protein can function as a specific degradation signal, or "degron". nih.govnorthwestern.edu This signal, termed an AcN-degron, marks the protein for destruction via the ubiquitin-proteasome system.

The discovery of the AcN-degron pathway highlighted a previously unknown function for this widespread protein modification. nih.govnorthwestern.edu This pathway is not limited to methionine; N-acetylated alanine, valine, serine, threonine, and cysteine residues can also be recognized as degradation signals. nih.govnorthwestern.edu The function of an N-acetylated N-terminus as a degron depends on its context and accessibility, as the signal can be shielded through protein folding or by incorporation into a protein complex. researchgate.net This provides a mechanism for protein quality control, where misfolded proteins or unassembled subunits can expose their AcN-degrons and be targeted for removal.

The cellular machinery recognizes AcN-degrons through specific E3 ubiquitin ligases, which are responsible for attaching ubiquitin chains to the target protein, thereby sentencing it for degradation by the 26S proteasome. core.ac.uk The primary E3 ligase, or Ac/N-recognin, identified for this pathway is Doa10 (also known as MARCH6 in mammals), a multi-spanning membrane protein located in the endoplasmic reticulum (ER) and inner nuclear membrane. nih.govuniprot.orgbiorxiv.org Doa10 recognizes proteins bearing N-terminal Ac-Met, among other N-acetylated residues, and mediates their ubiquitination. nih.govnorthwestern.edu

Interestingly, the acetylation state of N-terminal methionine creates a bimodal system for protein stability regulation (Table 2). While an acetylated methionine can be targeted by the Ac/N-degron pathway (via Doa10), an unacetylated N-terminal methionine followed by a bulky hydrophobic residue is recognized as a different type of degron by the Arg/N-degron pathway. core.ac.uk The E3 ligase complex UBR4-KCMF1 has been identified as a key recognin for these unacetylated N-termini. researchgate.netresearchgate.netnih.govbiorxiv.orgbiorxiv.org This dual system ensures that proteins can be targeted for degradation regardless of their N-terminal methionine's acetylation status, providing a robust mechanism for cellular protein quality control. core.ac.ukresearchgate.net

Table 2: N-Degron Pathways Targeting N-Terminal Methionine This table outlines the two major degradation pathways that recognize the N-terminal methionine of proteins, detailing the specific signal, the corresponding E3 ubiquitin ligase that recognizes the signal, and the ultimate fate of the targeted protein.

| Pathway | N-Terminal Signal (Degron) | Recognizing E3 Ubiquitin Ligase (N-recognin) | Outcome | Reference |

|---|---|---|---|---|

| Ac/N-Degron Pathway | N-terminally Acetylated Methionine (Ac-Met) | Doa10 (MARCH6) | Proteasomal Degradation | nih.govnorthwestern.edu |

| Arg/N-Degron Pathway | Unacetylated N-terminal Methionine followed by a hydrophobic residue (Met-Φ) | UBR4-KCMF1 Complex | Proteasomal Degradation | core.ac.uknih.govbiorxiv.org |

N-terminal acetylation has a significant and complex impact on cell motility, largely through its influence on the actin cytoskeleton and its interaction with myosin. nih.govpnas.org The dynamics of actomyosin (B1167339) fibers, which are contractile bundles of actin and non-muscle myosin II, are fundamental to cell migration, shape, and tension generation.

The N-terminus of actin is prominently exposed on the exterior of the actin filament, making it a critical site for interactions with myosin and other actin-binding proteins. pnas.org N-terminal acetylation of actin has been shown to strengthen the weak interaction between actin and myosin, a key step in force generation. nih.gov This modification neutralizes the positive charge at the N-terminus, which may enhance its binding to myosin. pnas.orgnih.gov

Furthermore, the acetylation of actin, mediated by the specific N-terminal acetyltransferase NAA80, acts as a regulator of cytoskeleton assembly. nih.govpnas.org Studies have shown that the absence of actin N-terminal acetylation leads to altered filament dynamics, including slower depolymerization and elongation rates. nih.gov In cells, this translates to changes in cytoskeletal organization, such as an increase in filopodia and lamellipodia, and ultimately, accelerated cell motility. nih.govpnas.org This suggests that actin N-terminal acetylation functions as a crucial modulator, or a "brake," to ensure normal migration speed. nih.gov

Peptide Mimicry and Biofunctional Analogue Design

Design Principles for Peptidomimetics of Bioactive Sequences

The design of peptidomimetics is a strategic process aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, while retaining or enhancing their biological activity. sci-hub.st This involves the modification of the peptide backbone or side chains to create more robust and effective molecules. mdpi.com Key design principles include:

Conformational Constraint: To reduce the flexibility of a peptide and lock it into its bioactive conformation, various strategies are employed. Cyclization, by forming covalent bonds between distant parts of the peptide sequence, is a common method to rigidify the structure. nih.gov This can involve side-chain to side-chain, side-chain to terminus, or backbone-to-backbone linkages. mdpi.comnih.gov The inclusion of conformationally constrained amino acids, such as N-methylated or β-amino acids, also serves to limit the available conformational space, thereby reducing the entropic penalty upon binding to a target. mdpi.comrsc.org

Backbone Modification: The peptide backbone is susceptible to cleavage by proteases. Modifications such as N-alkylation or the replacement of amide bonds with bioisosteres like 1,2,3-triazoles can enhance resistance to enzymatic degradation. researchgate.net These changes can also influence the peptide's secondary structure and binding affinity. researchgate.net

Side Chain Modification: Altering amino acid side chains can fine-tune the specificity, potency, and pharmacokinetic properties of a peptidomimetic. This can range from simple substitutions with non-canonical amino acids to the incorporation of entirely novel functional groups. nih.gov

Terminal Protection: As exemplified by Ac-met-nh2, the acetylation of the N-terminus and amidation of the C-terminus are fundamental modifications. These "caps" protect the peptide from exopeptidases, which cleave terminal amino acids, thereby increasing the molecule's half-life in a biological system.

These principles are not mutually exclusive and are often combined to create highly optimized peptidomimetics with desired therapeutic or functional properties.

Development of this compound-based Peptide Mimetics

While this compound itself is a simple molecule primarily used in biochemical research, the principles of its terminal modifications are foundational to the development of more complex peptide mimetics. mdpi.com The following sections explore specific examples of advanced peptidomimetics that incorporate such stability-enhancing features in their design to achieve specific biological roles.

Mimicry of Apolipoproteins (e.g., Ac-hE18A-NH2) and Their Biological Roles

Apolipoproteins are proteins that bind to lipids to form lipoproteins, playing a crucial role in lipid transport and metabolism. mdpi.com Dysregulation of apolipoprotein function is implicated in atherosclerosis. Peptidomimetics that mimic the functions of apolipoproteins, particularly Apolipoprotein E (ApoE), have emerged as promising therapeutic agents.

Ac-hE18A-NH2 , a well-studied ApoE mimetic peptide, exemplifies the successful application of peptidomimetic design principles. nih.govrsc.org This chimeric peptide is composed of the LDL receptor-binding domain of human ApoE (residues 141-150) linked to an 18-residue amphipathic helical peptide (18A). nih.govrsc.org Its N- and C-termini are acetylated and amidated, respectively, conferring stability. rsc.org

Biological Roles and Research Findings:

Cholesterol Reduction: Ac-hE18A-NH2 has been shown to significantly reduce plasma cholesterol levels in various animal models, including hyperlipidemic rabbits and ApoE-deficient mice. rsc.orgresearchgate.net It facilitates the clearance of VLDL and LDL from the plasma by mediating their uptake through heparan sulfate (B86663) proteoglycans in hepatocytes. rsc.org

Anti-inflammatory Properties: The peptide exhibits potent anti-inflammatory effects. It can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and reduce the secretion of inflammatory cytokines. mdpi.comrsc.org

Antioxidative Effects: Ac-hE18A-NH2 possesses antioxidative properties, reducing oxidative stress, which is a key factor in the development of atherosclerosis. researchgate.netrsc.org

Cholesterol Efflux: It promotes cholesterol efflux from macrophages, a critical step in reverse cholesterol transport, which helps to remove excess cholesterol from peripheral tissues. rsc.org

The multifaceted anti-atherogenic functions of Ac-hE18A-NH2 highlight the potential of apolipoprotein mimicry in treating cardiovascular diseases. researchgate.netrsc.org

Inhibitors of Amyloid Aggregation (e.g., Ac-LPFFD-NH2 analogues)

The aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. frontiersin.orgnih.gov A key therapeutic strategy involves the development of inhibitors that can prevent or disrupt this aggregation process. Peptides derived from the Aβ sequence itself, particularly from the central hydrophobic core (CHC), have been investigated as aggregation inhibitors. frontiersin.org

Ac-LPFFD-NH2 (also known as iAβ5p) is a pentapeptide that has been identified as a potent inhibitor of Aβ fibrillogenesis. frontiersin.orgnih.gov It is a modified version of the Aβ(17-21) sequence (LVFFA), where valine is replaced by proline and alanine (B10760859) by aspartic acid. nih.gov The terminal acetylation and amidation enhance its stability.

Research Findings:

Inhibition of Fibril Formation: Ac-LPFFD-NH2 and its analogues effectively block the formation of Aβ fibrils. frontiersin.org

Disaggregation of Preformed Fibrils: These peptides can also disaggregate pre-existing Aβ fibrils, suggesting a potential role in reversing plaque formation. frontiersin.org

Neuroprotection: By inhibiting Aβ aggregation, these peptides have been shown to protect against Aβ-mediated neurotoxicity. frontiersin.org

Mechanism of Action: These "β-sheet breaker" peptides are thought to interfere with the self-assembly of Aβ monomers, preventing the conformational changes that lead to the formation of β-sheet-rich aggregates. nih.govscispace.com

The development of Ac-LPFFD-NH2 and its derivatives demonstrates how short, modified peptides can act as powerful inhibitors of pathological protein aggregation. frontiersin.orgnih.gov

Supramolecular Assembly for Hydrolase Mimicry

The self-assembly of short peptides into ordered supramolecular structures can create environments that mimic the active sites of enzymes. researchgate.netrsc.org This approach has been successfully used to design artificial hydrolases, which are enzymes that catalyze the cleavage of chemical bonds by the addition of water.

The design of these catalytic peptides often involves incorporating key amino acid residues, such as histidine, into an amphiphilic sequence. researchgate.netmdpi.com The amphiphilic nature drives the self-assembly in an aqueous environment, leading to the formation of nanostructures like fibrils or nanotubes. mdpi.com Within these structures, the catalytic residues are brought into close proximity, and hydrophobic pockets are formed, creating a microenvironment that facilitates catalysis, similar to a natural enzyme. researchgate.netrsc.org

For instance, peptide-based artificial hydrolases have been created that exhibit photo-switchable activity. By incorporating a photo-responsive azobenzene (B91143) group, the self-assembly and disassembly of the peptide fibrils can be controlled by light, thereby turning the catalytic activity "on" and "off". frontiersin.org The catalytic activity is enhanced in the assembled state due to the proximity of histidine residues and the hydrophobic microenvironment. frontiersin.org This demonstrates a sophisticated level of control over the function of these supramolecular mimics.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental to the process of transforming a bioactive peptide into a potent and selective therapeutic agent. nih.gov SAR studies systematically explore how modifications to a peptide's structure affect its biological activity. nih.gov This is often achieved by creating a series of analogues where specific amino acids are substituted, or other structural changes are made, and then evaluating their functional consequences. nih.gov

The goal of SAR studies is to identify the key pharmacophoric elements—the essential features of the peptide that are responsible for its biological activity. By understanding these relationships, medicinal chemists can rationally design improved peptidomimetics with enhanced potency, selectivity, and stability. nih.gov

For example, in the development of melanocortin receptor agonists, systematic substitutions at a specific position in a tetrapeptide template (Ac-His-Xaa-Arg-Trp-NH2) were used to probe the structural requirements for receptor binding and activation. These studies revealed how changes in the side chain at the 'Xaa' position influenced potency and selectivity for different melanocortin receptor subtypes. Similarly, quantitative structure-activity relationship (QSAR) models can be developed to mathematically describe the relationship between structural features and biological activity, aiding in the prediction of the activity of novel analogues. mdpi.com

Through iterative cycles of design, synthesis, and biological evaluation, SAR studies guide the optimization of lead peptides into drug candidates with desirable pharmacological profiles.

Advanced Analytical and Characterization Techniques

Chromatography-Based Methods

Chromatographic techniques are essential for separating Ac-Met-NH2 from complex mixtures and accurately quantifying its concentration. The choice of method depends on the analytical objective, whether it is routine purity assessment or sensitive trace analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acetylated amino acids and their derivatives. avantorsciences.comvwr.com Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobicity of the molecule for separation. This compound, being a moderately polar compound, is well-suited for this technique.

A typical RP-HPLC method would employ a C18 stationary phase, which provides a non-polar environment for the separation. The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier, such as acetonitrile (B52724) or methanol. sigmaaldrich.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure efficient separation and good peak shape. ebi.ac.uk Detection is commonly achieved using a UV detector, as the amide bonds in this compound exhibit absorbance in the low UV range, typically around 210-230 nm. sigmaaldrich.com

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The method's performance is validated for linearity, accuracy, precision, and robustness to ensure reliable results. ebi.ac.uk

Table 1: Representative HPLC Parameters for Analysis of N-Acetylated Amino Acid Derivatives

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-35 °C |

| Detector | UV at 220 nm |

| Injection Vol. | 10 µL |

This table presents typical starting conditions for method development. Actual parameters may vary based on the specific instrument and column used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

For unequivocal identification and highly sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier technique. nih.gov This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules like this compound.

The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific ion corresponding to this compound (the precursor ion) is selected and fragmented to produce characteristic product ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, often in the sub-µmol/L range. sciex.comresearchgate.net LC-MS/MS is particularly valuable for analyzing this compound in complex biological matrices where high selectivity is required. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition |

| LC System | UPLC/HPLC |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ = 191.08 |

| Product Ions (m/z) | Characteristic fragments (e.g., loss of NH3, CO) |

| Collision Energy | Optimized for specific transitions |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification | Potentially low ng/mL to pg/mL range |

Parameters are illustrative and require optimization for the specific mass spectrometer and analytical goal.

Capillary Electrophoresis (CE) and Gas Chromatography (GC) Applications

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of an analyte in an electric field. free.fr For compounds like this compound, the N-acetylation neutralizes the primary amino group, resulting in an anionic species at alkaline pH due to the deprotonation of the terminal amide. akjournals.com This allows for separation from native amino acids. CE methods are known for their high efficiency, rapid analysis times, and minimal sample consumption. nih.govresearchgate.net A typical CE system would use a fused-silica capillary and a background electrolyte such as a borate (B1201080) buffer at a pH between 8 and 10. akjournals.com

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is not feasible due to its low volatility and polar nature. However, GC analysis can be performed after a chemical derivatization step to convert the analyte into a more volatile form. chromatographyonline.com For methionine derivatives, this can involve esterification of the carboxyl group (if present) and acylation of the amino group. sigmaaldrich.com A common approach involves reaction with agents like alkyl chloroformates or silylating agents. nih.gov While powerful, the need for derivatization adds complexity to the sample preparation process. chromatographyonline.com

Spectroscopic Techniques for Comprehensive Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, confirming the presence of key functional groups, and studying its electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a "molecular fingerprint," with specific peaks corresponding to the stretching and bending of different chemical bonds. For this compound, FTIR is used to confirm the presence of its defining functional groups.

Key characteristic absorption bands for this compound would include:

N-H Stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the amide N-H bonds.

C-H Stretching: Signals around 3000-2850 cm⁻¹ from the methyl and methylene (B1212753) groups.

Amide I (C=O Stretching): A strong absorption typically found between 1680-1630 cm⁻¹. This is one of the most characteristic peaks for an amide.

Amide II (N-H Bending): Another characteristic amide band, usually appearing in the 1570-1515 cm⁻¹ range.

C-N Stretching: Vibrations for the C-N bond are typically observed in the 1400-1000 cm⁻¹ region. opensciencepublications.com

Analysis of the FTIR spectrum provides direct evidence for the N-acetyl and C-terminal amide moieties, confirming the compound's identity. rsc.orgnih.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | N-H Stretch | ~3300 |

| Alkyl (C-H) | C-H Stretch | ~2960-2850 |

| Acetyl (C=O) | Amide I Stretch | ~1650 |

| Amide (N-H) | Amide II Bend | ~1540 |

| Thioether (C-S) | C-S Stretch | ~700-600 |

Values are approximate and can be influenced by the sample state (solid/liquid) and intermolecular interactions.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from ground to excited states. The chromophores in this compound are its two amide bonds. These peptide-like linkages exhibit a characteristic π → π* electronic transition, resulting in strong absorbance in the far-UV region, typically below 230 nm. nih.gov

A UV-Vis spectrum of this compound in a non-absorbing solvent like water or acetonitrile would show a maximum absorbance (λmax) around 210-220 nm. While not highly specific, this technique is very useful for quantitative purposes according to the Beer-Lambert Law, especially in the context of HPLC detection. For instance, a method for a similar compound, N-acetylcysteine, utilized a detection wavelength of 235 nm in a basic solution. innovareacademics.inresearchgate.net The exact position and intensity of the λmax can be influenced by the solvent environment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight and for elucidating the fragmentation pathways of this compound. thermofisher.com This technique measures the mass-to-charge ratio (m/z) of ions, providing confirmation of a compound's identity and structural insights. thermofisher.com

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), has been employed in studies involving this compound to analyze its reaction products, particularly those resulting from oxidation. researchgate.netresearchgate.net In these experiments, tandem mass spectrometry (MS/MS) is critical. wikipedia.org In a typical MS/MS workflow, a precursor ion corresponding to this compound or its derivative is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. wikipedia.org

The fragmentation pattern provides a structural fingerprint of the molecule. For N-acetylated peptides, including models like this compound, N-terminal acetylation has been shown to influence fragmentation, often promoting the formation of abundant b-type ions. nih.gov This directed fragmentation can simplify spectral interpretation and enhance the confidence of sequence or structure validation. nih.gov Studies on methionine-containing model peptides show that the presence of an amide group, as in this compound, instead of a carboxyl group can inhibit certain fragmentation pathways like decarboxylation, which influences the observed mass spectrum. semanticscholar.org The analysis of these fragmentation patterns allows researchers to deduce the structure of reaction products with high accuracy. researchgate.net

Table 1: Key Mass Spectrometric Characteristics and Findings for this compound

| Parameter | Technique | Observation | Reference |

| Product Analysis | LC-MS, High-Resolution MS/MS | Used to identify and characterize stable products from oxidation and photoreactions of this compound. | researchgate.netresearchgate.net |

| Fragmentation Control | Tandem MS (MS/MS) | The amide group in this compound inhibits decarboxylation pathways observed in related molecules with free carboxyl groups. | semanticscholar.org |

| Ion Formation | ESI-MS/MS | N-terminal acetylation generally enhances the formation and abundance of b-ions, aiding in structural analysis. | nih.gov |

| Structural Deduction | High-Resolution MS/MS | Accurate mass measurements and fragmentation patterns are used to deduce the structures of photoproducts. | researchgate.net |

Advanced Structural Elucidation Methods

Beyond determining primary structure and molecular weight, advanced methods are required to understand the compound's role in larger biological assemblies and its effect on cellular processes.

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique used to determine the three-dimensional structure of large biomolecular complexes at near-atomic resolution. The method involves flash-freezing purified samples in vitreous ice and imaging them with an electron microscope. While Cryo-EM is exceptionally powerful for visualizing proteins, viruses, and cellular machinery, its application is not suited for small molecules like this compound in isolation. There is no evidence in the reviewed literature of Cryo-EM being used to study this compound directly. However, the structural insights gained from studying this compound are relevant for interpreting the Cryo-EM maps of large protein complexes where N-terminal acetylation of a methionine residue occurs, as this modification can influence protein folding and interaction.

Quantitative Proteomics and Genetic Screens

To understand the functional context of this compound as a model for protein modification, proteome-wide and genome-wide screening techniques are essential.

N-Terminomics for Acetylome Profiling

N-terminomics refers to a suite of mass spectrometry-based proteomic strategies designed to specifically identify and quantify the N-terminal peptides of proteins. mdpi.com These methods are the most robust way to assess the N-terminal acetylation status of proteins on a global scale, a landscape referred to as the "acetylome". uib.no Since this compound is a model for a retained and acetylated N-terminal methionine, N-terminomics provides the broader biological context for this modification.

Several N-terminomics methods exist, such as COFRADIC (COmbined FRActional DIagonal Chromatography) and TAILS (Terminal Amine Isotopic Labeling of Substrates). mdpi.com These techniques work by chemically modifying the original N-termini of proteins (e.g., through acetylation), digesting the proteome with a protease like trypsin, and then enriching for the original N-terminal peptides, which can be identified by LC-MS/MS. mdpi.com

These studies have revealed that N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting up to 80-90% of human proteins. uib.nonih.gov N-terminomics has shown that whether the initial methionine is cleaved or retained and acetylated depends on the identity of the second amino acid in the sequence. nih.gov this compound models the scenario where methionine is followed by residues like aspartate, glutamate (B1630785), or asparagine, which leads to the retention and acetylation of the methionine by N-terminal acetyltransferase B (NatB). uib.no

Table 2: N-Terminomics Techniques for Acetylome Analysis

| Technique | Principle | Application | Reference |

| COFRADIC | Negative selection of internal tryptic peptides via a chromatographic shift, enriching for blocked N-terminal peptides. | Widely used for profiling N-terminal acetylation in human and yeast cells. | mdpi.com |

| TAILS | Negative selection of internal tryptic peptides by binding them to a polymer, allowing flow-through of blocked N-terminal peptides. | Identification of protease substrates and N-terminal modifications. | nih.gov |

| CHAMP-N | A simplified, tip-based strong cation exchange chromatography method for isolating N-terminal peptides from LysargiNase digests. | High-throughput N-terminomic profiling to identify non-canonical translation sites and cleavage sites. | biorxiv.org |

Q & A

Basic: What are the critical parameters to consider when synthesizing Ac-Met-NH₂ for reproducible results?

Answer:

Synthesis reproducibility hinges on controlling variables such as reaction temperature, solvent purity, and stoichiometric ratios. For peptide derivatives like Ac-Met-NH₂, ensure anhydrous conditions to prevent hydrolysis of the amide bond. Use high-purity reagents (e.g., ≥99% methionine, acetic anhydride) and characterize intermediates via HPLC or LC-MS to confirm purity . Document reaction times and catalyst concentrations (e.g., DCC/DMAP for coupling) to align with protocols in peer-reviewed methodologies .

Basic: How should researchers validate the structural characterization of Ac-Met-NH₂?

Answer:

Employ a multi-technique approach:

- NMR : Confirm backbone connectivity (e.g., ¹H-NMR for amide protons, ¹³C-NMR for carbonyl groups).

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- FTIR : Identify characteristic peaks (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).

Cross-validate results with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced: How can contradictory spectral data for Ac-Met-NH₂ be resolved during characterization?

Answer:

Contradictions often arise from impurities or solvent artifacts. Mitigate by:

Replicate Experiments : Repeat under controlled conditions.

Alternative Techniques : Use X-ray crystallography if NMR/FTIR conflicts persist.

Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers .

Peer Consultation : Compare with published spectra in databases like PubChem or Reaxys .

Document discrepancies transparently in supplementary materials .

Advanced: What experimental design strategies minimize bias in studies investigating Ac-Met-NH₂’s biochemical activity?

Answer:

- Blinding : Use double-blind protocols for sample handling and data analysis.

- Controls : Include negative (solvent-only) and positive (known inhibitors/agonists) controls.

- Randomization : Assign samples to experimental groups randomly to avoid systematic errors.

- Power Analysis : Determine sample size using preliminary data to ensure statistical validity (e.g., α=0.05, power=0.8) .

Report deviations from the design in the methods section .

Advanced: How should researchers address inconsistencies in Ac-Met-NH₂’s reported bioactivity across studies?

Answer:

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-response curves).

Contextual Factors : Compare cell lines, assay conditions (pH, temperature), and purity levels.

Mechanistic Studies : Use knock-out models or isotopic labeling to isolate pathways.

Contradiction Frameworks : Apply Popperian falsification principles to test competing hypotheses .

Highlight limitations in generalizability in the discussion section .

Basic: What are the best practices for storing Ac-Met-NH₂ to maintain stability?

Answer:

Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles. Confirm stability via periodic LC-MS checks. Note incompatibilities (e.g., strong oxidizers) in the lab safety log .

Advanced: How can computational modeling enhance the study of Ac-Met-NH₂’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding kinetics with receptors (e.g., 100-ns trajectories).

- Docking Studies : Use AutoDock Vina to predict binding affinities and active-site interactions.

- QSAR : Develop regression models linking structural features (e.g., logP, polar surface area) to activity.

Validate models with experimental IC₅₀ values and report confidence intervals .

Basic: What ethical guidelines apply when using Ac-Met-NH₂ in animal studies?

Answer:

Adhere to institutional animal care protocols (IACUC). Justify sample sizes via power analysis, minimize distress, and use the ARRIVE 2.0 checklist for reporting. Include a statement on humane endpoints in the methods .

Advanced: How can researchers ensure the reproducibility of Ac-Met-NH₂’s pharmacokinetic data?

Answer:

- Standardize Protocols : Use identical formulations, administration routes, and sampling intervals.

- Inter-lab Validation : Share samples with collaborating labs for cross-testing.

- Open Data : Deposit raw LC-MS/MS files in repositories like MetaboLights.

- Statistical Rigor : Apply Bland-Altman plots to assess inter-experiment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.